

4-(Azetidin-1-ylsulfonyl)phenylboronic acid

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(Azetidin-1-ylsulfonyl)phenylboronic acid
Cat. No.:	B1520666

[Get Quote](#)

An In-Depth Technical Guide to **4-(Azetidin-1-ylsulfonyl)phenylboronic Acid**: Properties, Synthesis, and Advanced Applications

Abstract

This technical guide provides a comprehensive overview of **4-(azetidin-1-ylsulfonyl)phenylboronic acid**, a specialized chemical building block with significant applications in modern drug discovery and development. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, and detail its primary application in palladium-catalyzed cross-coupling reactions. Furthermore, we will delve into its advanced role as a key fragment in the burgeoning field of Targeted Protein Degradation (TPD). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic and therapeutic programs.

Introduction: A Molecule of Strategic Importance

The integration of a boronic acid functional group into small molecules has revolutionized medicinal chemistry, culminating in blockbuster drugs like the proteasome inhibitor bortezomib. [1] Boronic acids are exceptionally versatile intermediates, most renowned for their role in the Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2]

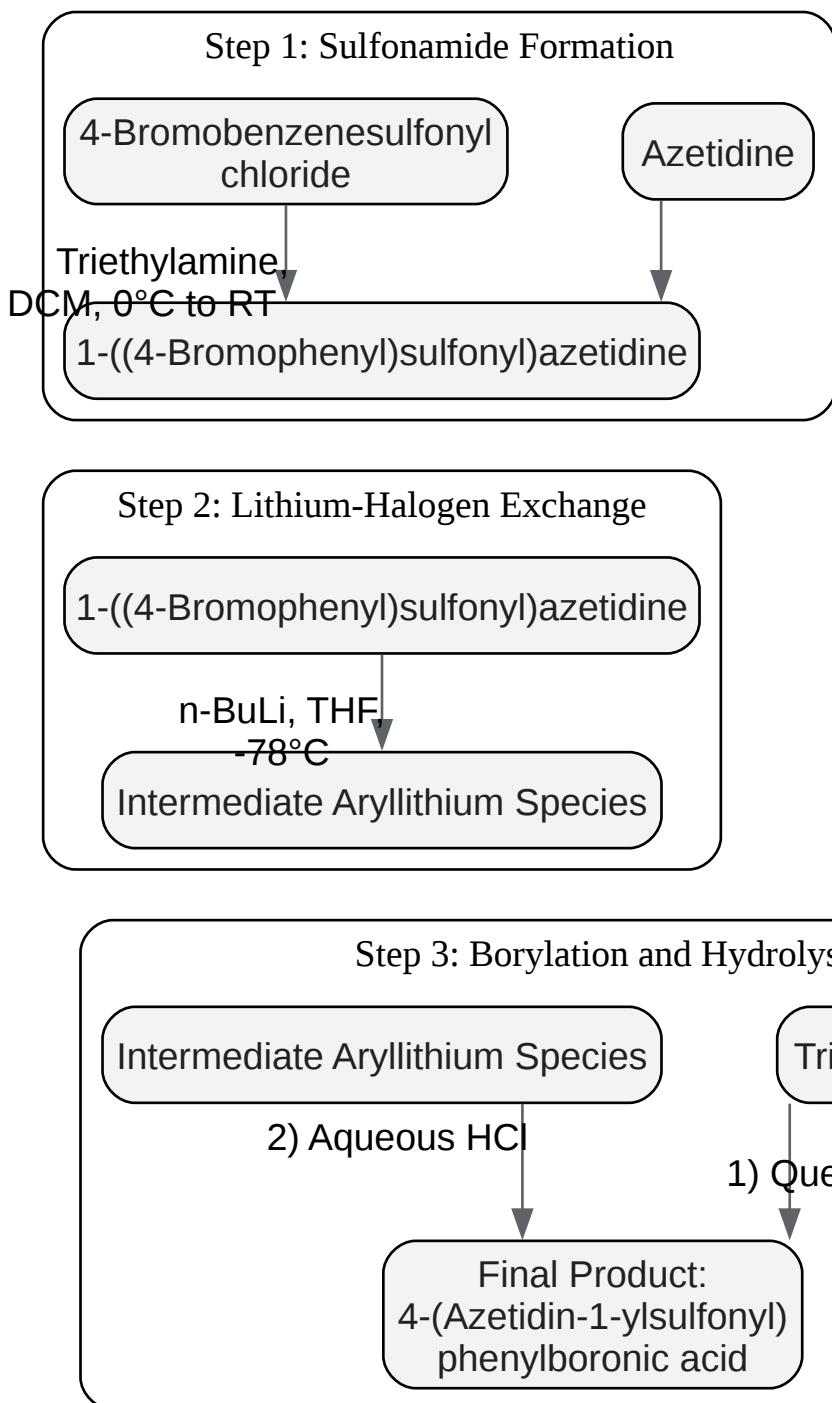
4-(Azetidin-1-ylsulfonyl)phenylboronic acid (Figure 1) is a sophisticated derivative that combines three key structural motifs of high value in contemporary drug design:

- An arylboronic acid, enabling facile incorporation into diverse scaffolds via Suzuki coupling.
- A sulfonamide linker, a common isostere for amides and esters that often imparts favorable physicochemical properties and can participate in critical hydrogen bonding interactions with biological targets.^[3]
- A strained azetidine ring, a desirable four-membered saturated heterocycle that offers a rigid, three-dimensional exit vector, improving properties like metabolic stability and aqueous solubility compared to larger cyclic amines.^[4]

Notably, this compound is classified as a "Protein Degrader Building Block,"^[5] positioning it at the forefront of innovative therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).

Physicochemical Properties and Characterization

The precise identity and purity of any chemical reagent are paramount for reproducible and successful experimentation. The key properties of **4-(azetidin-1-ylsulfonyl)phenylboronic acid** are summarized in Table 1.


Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ BNO ₄ S	[5] [6]
Molecular Weight	241.07 g/mol	[6]
CAS Number	871329-68-9	[5]
Appearance	White to off-white solid	Inferred from supplier data
Typical Purity	≥96%	[5]

Standard characterization for this compound would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, along with HPLC to assess the purity profile.

Synthesis and Purification: A Proposed Pathway

While numerous patents describe the synthesis of related azetidinone and boronic acid compounds, a specific, published protocol for this exact molecule is not readily available.[7][8][9] However, a robust and logical synthetic route can be constructed from well-established organometallic and sulfonamide chemistry. The proposed three-step synthesis is outlined below.

Diagram: Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed three-step synthesis of the target compound from commercial starting materials.

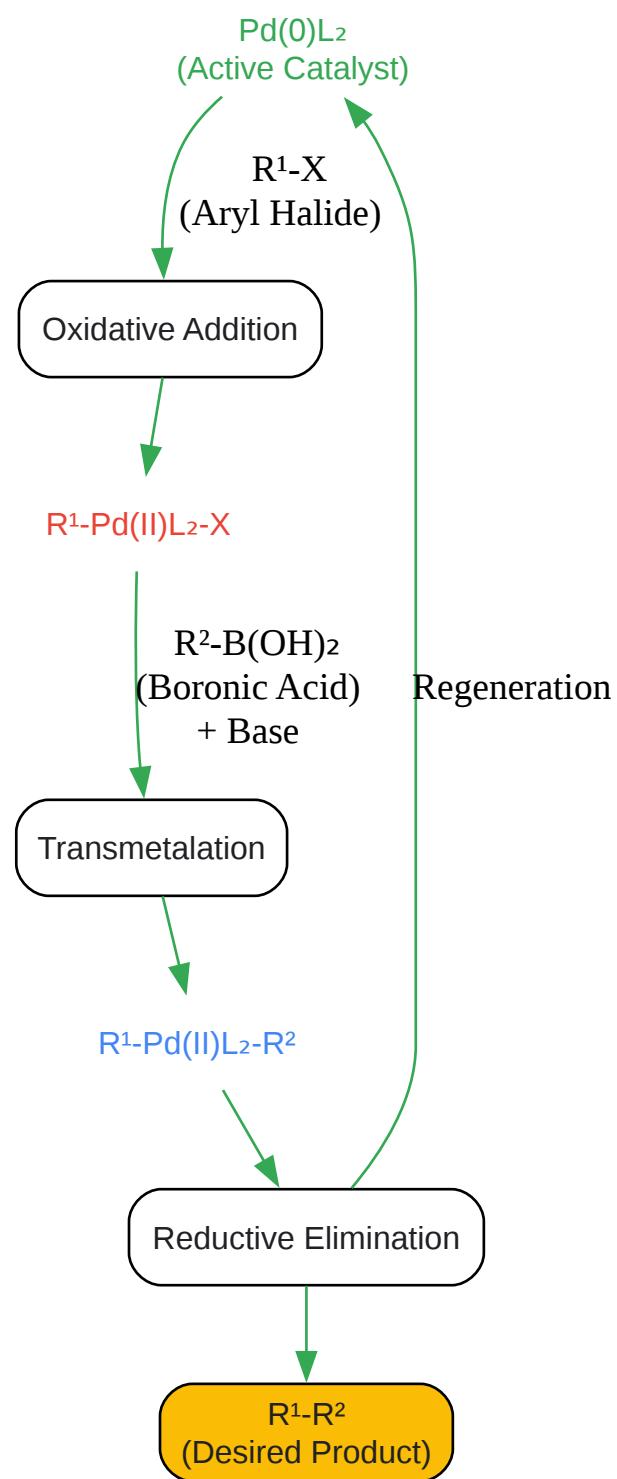
Experimental Protocol: Proposed Synthesis

Disclaimer: This is a proposed protocol and must be adapted and optimized under proper laboratory safety conditions by qualified personnel.

Step 1: Synthesis of 1-((4-Bromophenyl)sulfonyl)azetidine

- To a stirred solution of azetidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM, ~0.2 M) at 0°C, add a solution of 4-bromobenzenesulfonyl chloride (1.05 eq.) in DCM dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction for completion by TLC or LC-MS.
- Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired sulfonamide.
 - Causality Note: Triethylamine is a non-nucleophilic base used to quench the HCl byproduct of the sulfonylation reaction, driving the equilibrium towards the product.

Step 2 & 3: Borylation via Lithium-Halogen Exchange


- Dissolve the purified 1-((4-bromophenyl)sulfonyl)azetidine (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.1 M) under an inert atmosphere (e.g., Argon) and cool the solution to -78°C.
- Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise, maintaining the temperature at -78°C. Stir for 1 hour.
 - Causality Note: The extremely low temperature is critical to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.

- Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture, again maintaining the temperature at -78°C.
- After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4 hours.
- Cool the reaction to 0°C and quench by the slow addition of 2M aqueous HCl. Stir vigorously for 1 hour to hydrolyze the borate ester.
- Separate the layers and extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- The crude boronic acid can be purified by recrystallization or by performing a pH-adjusted extraction.

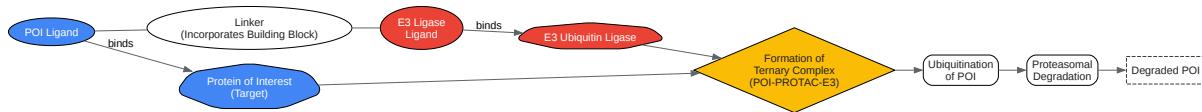
Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to introduce the 4-(azetidin-1-ylsulfonyl)phenyl moiety into a target molecule. This reaction is a cornerstone of modern synthetic chemistry for its reliability and broad substrate scope.[\[10\]](#)

Diagram: Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.


Protocol: General Suzuki-Miyaura Cross-Coupling

- Reagent Preparation: In a reaction vessel, combine the aryl halide (e.g., aryl bromide or iodide, 1.0 eq.), **4-(azetidin-1-ylsulfonyl)phenylboronic acid** (1.2-1.5 eq.), and a suitable base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2.0-3.0 eq.).
 - Causality Note: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species which is required for the transmetalation step.[10] The choice of base can significantly impact reaction efficiency depending on the substrates.
- Catalyst Addition: Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, $Pd(dppf)Cl_2$, 1-5 mol%) and, if necessary, a supporting ligand.
- Solvent and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene). Degas the reaction mixture thoroughly by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes.
 - Causality Note: Oxygen must be rigorously excluded as it can oxidize the active $Pd(0)$ catalyst to an inactive $Pd(II)$ state, halting the catalytic cycle.
- Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, concentrate, and purify the residue by silica gel chromatography to obtain the final biaryl product.

Advanced Application in Targeted Protein Degradation (TPD)

The designation of this molecule as a "Protein Degrader Building Block" points to its use in constructing PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a specific Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[3][11] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.

Diagram: PROTAC Mechanism of Action

[Click to download full resolution via product page](#)

Caption: The PROTAC induces proximity between a target protein and an E3 ligase, leading to ubiquitination and degradation.

The **4-(azetidin-1-ylsulfonyl)phenylboronic acid** fragment is valuable in this context for several reasons:

- Linker Component: Following Suzuki coupling, it becomes part of the PROTAC linker. The sulfonamide and azetidine groups can provide rigidity and defined vectors, which are critical for achieving the correct orientation in the ternary complex (POI-PROTAC-E3).
- Fragment-Based Discovery: The sulfonamide motif is present in known "molecular glue" degraders like indisulam, which recruits proteins to the DCAF15 E3 ligase substrate receptor.^{[1][3]} This suggests that the azetidinylsulfonamide fragment itself could be used in fragment-based screening campaigns to identify novel binders for other E3 ligases, thereby expanding the toolbox for TPD.

Handling, Storage, and Safety

As a professional-grade laboratory chemical, **4-(azetidin-1-ylsulfonyl)phenylboronic acid** must be handled with appropriate care.

- Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[\[6\]](#)
- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (EN 166 standard), and a lab coat.[\[6\]](#) Use in a well-ventilated area or a chemical fume hood. For weighing or generating dust, respiratory protection is required.[\[6\]](#)
- Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, well-ventilated place. Boronic acids can be sensitive to moisture and may undergo slow decomposition (deboronation) over time, so storage in a desiccator is recommended for long-term stability.
- First Aid:
 - IF ON SKIN: Wash with plenty of soap and water.[\[6\]](#)
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[\[6\]](#)
 - IF SWALLOWED: Immediately call a POISON CENTER or doctor.

Conclusion and Future Outlook

4-(Azetidin-1-ylsulfonyl)phenylboronic acid is more than a simple synthetic intermediate; it is a strategically designed building block that addresses several key demands of modern medicinal chemistry. Its utility in the robust and reliable Suzuki-Miyaura reaction allows for its seamless integration into complex molecular architectures. More importantly, its structural components are highly relevant to the design of next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation. As researchers continue to explore new E3 ligases and expand the scope of "undruggable" targets, versatile and well-characterized fragments like this will be indispensable tools in the quest for novel medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. EP0255278B1 - Synthesis of azetidinones - Google Patents [patents.google.com]
- 7. US6207822B1 - Process for the synthesis of azetidinones - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. mdpi.com [mdpi.com]
- 10. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [4-(Azetidin-1-ylsulfonyl)phenylboronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1520666#4-azetidin-1-ylsulfonyl-phenylboronic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com